molecular formula C7H12ClN3O2 B3220654 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 120095-52-5

2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B3220654
CAS No.: 120095-52-5
M. Wt: 205.64 g/mol
InChI Key: YGUYCUDFDGECEM-UHFFFAOYSA-N
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Description

Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

A regioselective synthesis of tri- or tetrasubstituted pyrazoles can be achieved by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK . Subsequent quenching with strong acids such as TFA is essential to achieve good yields .


Molecular Structure Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .


Physical and Chemical Properties Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is an example of heterocyclic chemistry's vast potential for creating compounds with diverse applications. Its structure is conducive to synthesis in various heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of such compounds under mild conditions enables the generation of versatile dyes from a range of precursors, highlighting the compound's significance in synthetic chemistry and potential applications in dye manufacturing and materials science (Gomaa & Ali, 2020).

Flavor Compound Production in Foods

In the food industry, branched aldehydes derived from amino acids are crucial for imparting specific flavors. Research on this compound can contribute to understanding the metabolic pathways for aldehyde formation, thereby enabling controlled flavor development in various food products. This knowledge is essential for enhancing or modifying flavors in both fermented and non-fermented products (Smit, Engels, & Smit, 2009).

Environmental Contaminant Studies

The study of parabens, including their fate and behavior in aquatic environments, is vital for assessing the environmental impact of widespread chemical use. Although not directly linked, research methodologies and analytical techniques employed in the study of compounds like this compound can be adapted for paraben analysis. This aids in understanding their persistence, bioaccumulation, and potential risks to ecosystems (Haman et al., 2015).

Pharmacological Research

Chlorogenic Acid (CGA) research, focusing on its antioxidant, anti-inflammatory, and neuroprotective properties, exemplifies the pharmacological relevance of studying compounds like this compound. Insights into CGA's mechanism of action and therapeutic potential can inspire similar research into the pharmacological applications of pyrazol-containing compounds, potentially leading to novel treatments for a variety of conditions (Naveed et al., 2018).

Mechanism of Action

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .

Properties

IUPAC Name

2-amino-3-(4-methylpyrazol-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-5-2-9-10(3-5)4-6(8)7(11)12;/h2-3,6H,4,8H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUYCUDFDGECEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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